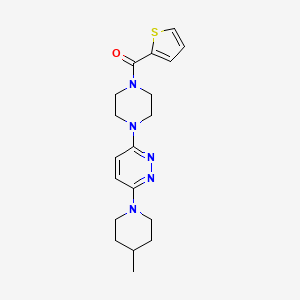

![molecular formula C18H23N3OS B2820099 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 681161-90-0](/img/structure/B2820099.png)

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives have been studied extensively. For instance, the synthesis of benzo[d]thiazol-2-yl (piperazin-1-yl) methanones was achieved by the molecular hybridization method .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-tubercular Activity

One of the primary research applications of compounds related to “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone” is in the development of new antimicrobial and anti-tubercular agents. For instance, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with potential anti-mycobacterial properties. A study synthesized and evaluated thirty-six derivatives for their activity against Mycobacterium tuberculosis, with several compounds showing promise due to their low minimum inhibitory concentrations (MICs) and favorable therapeutic indexes (S. Pancholia et al., 2016).

Anticancer Activity

Another significant area of application is in the synthesis of derivatives for anticancer activity. Compounds bearing the benzo[d]thiazol moiety conjugated with piperazine have been explored for their cytotoxic effects against various cancer cell lines. A particular study involved the design and synthesis of substituted derivatives and assessed their ability to induce apoptosis and inhibit tubulin polymerization in cancer cells, highlighting the compound's potential as a cancer therapeutic agent (K. Manasa et al., 2020).

Synthesis and Chemical Properties

Research also delves into the synthetic methodologies for producing such compounds and exploring their chemical properties. For example, a study focused on green microwave-assisted synthesis techniques, demonstrating efficient and eco-friendly approaches to synthesizing benzothiazole derivatives, which could serve as a basis for further pharmacological exploration (M. Said et al., 2020).

Structural and Mechanistic Studies

Structural and mechanistic studies constitute another crucial research application. These studies aim to elucidate the molecular basis of the compound's interaction with biological targets, providing insights into the structure-activity relationships critical for drug design. For instance, molecular interaction studies with cannabinoid receptors have revealed the antagonist and inverse agonist activities of related compounds, offering a framework for designing new therapeutic agents targeting these receptors (J. Shim et al., 2002).

Mecanismo De Acción

Target of Action

Benzothiazole-based compounds have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The molecular docking studies of selected compounds have been discussed against the target DprE1 .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c22-17(14-6-2-1-3-7-14)20-10-12-21(13-11-20)18-19-15-8-4-5-9-16(15)23-18/h4-5,8-9,14H,1-3,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHBCABBFZMQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2820017.png)

![5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one](/img/structure/B2820018.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2820020.png)

![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2820023.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2820026.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2820029.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2820034.png)

![tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2820036.png)